Chlorure de 2-chloro-4-phényl-1,3-thiazole-5-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

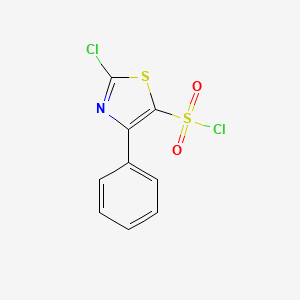

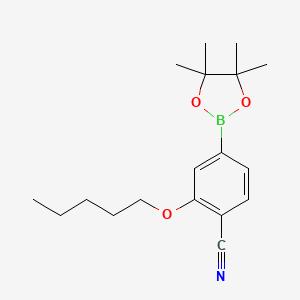

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S2 . It has a molecular weight of 294.18 .

Synthesis Analysis

The synthesis of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride and similar compounds often involves the use of phosphorus pentasulfide and triethylamine . Copper-catalyzed oxidative processes have also been used to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .Molecular Structure Analysis

The InChI code for 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is 1S/C9H5Cl2NO2S2/c10-9-12-7 (6-4-2-1-3-5-6)8 (15-9)16 (11,13)14/h1-5H .Chemical Reactions Analysis

Thiazole derivatives, including 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride, can undergo various chemical reactions. For instance, they can be directly arylated under very low catalyst concentration . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Mécanisme D'action

Target of Action

Thiazole derivatives have been known to exhibit antibacterial activity

Mode of Action

Thiazole derivatives have been reported to interact with bacterial cells, leading to changes in their function . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interfere with bacterial cell function , but the specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

Thiazole derivatives have been reported to exhibit antibacterial activity . The specific effects of this compound on molecular and cellular levels are subjects of ongoing research.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride in lab experiments is its ability to selectively introduce a sulfonic acid group into the target molecule. However, its highly reactive nature also makes it difficult to handle and store, and it requires careful handling to avoid any accidents.

Orientations Futures

There are several potential future directions for the research on 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride. One of the most promising areas is the development of new synthetic methods for the preparation of thiazole derivatives using this reagent. Another area of interest is the investigation of its potential applications in the field of medicinal chemistry, particularly for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of this compound.

Méthodes De Synthèse

There are several methods for the synthesis of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride. One of the most common methods involves the reaction of 2-aminothiazole with chlorosulfonic acid and benzene in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with phosphorus pentachloride to yield the final product.

Applications De Recherche Scientifique

- Activité Antitumorale: Des chercheurs ont étudié le potentiel antitumoral de ce composé. Ses caractéristiques structurales, y compris le cycle thiazole et le groupe chlorure de sulfonyle, contribuent à son activité biologique. Des études supplémentaires explorent son mécanisme d'action et son potentiel en tant que composé principal pour le développement de nouveaux agents anticancéreux .

- Réactions en Cascade: Le chlorure de 2-chloro-4-phényl-1,3-thiazole-5-sulfonyle peut servir de bloc de construction polyvalent en synthèse organique. Il participe à des réactions en cascade, conduisant à la formation de molécules complexes. Par exemple, il peut être utilisé pour construire des dérivés de 5-phényl-1,3-thiazole avec différents modèles de substitution .

- Matériaux Fonctionnels: L'échafaudage thiazole dans ce composé offre des possibilités pour la conception de matériaux fonctionnels. Les chercheurs explorent son utilisation dans la création de capteurs, de catalyseurs et de dispositifs optoélectroniques. Le groupement chlorure de sulfonyle peut être modifié pour adapter les propriétés du matériau .

- Recherche sur les Pesticides: Les dérivés du thiazole présentent souvent une activité pesticide. Les chercheurs étudient le potentiel du this compound comme bloc de construction pour le développement de nouveaux agrochimiques. Sa réactivité sélective peut être exploitée pour concevoir des pesticides efficaces .

- Pharmacophore Chlorure de Sulfonyle: Le groupe chlorure de sulfonyle est un pharmacophore précieux dans la conception de médicaments. Les chercheurs explorent ses interactions avec les cibles biologiques et l'utilisent comme caractéristique clé dans les études de criblage virtuel et d'amarrage moléculaire. Ce composé contribue au développement de nouveaux candidats médicaments .

- Modification et Marquage des Protéines: La réactivité du groupe chlorure de sulfonyle permet une modification des protéines à des sites spécifiques. Les chercheurs l'utilisent pour introduire des étiquettes, des agents de réticulation ou des sondes fluorescentes dans les protéines. Cela permet des études sur la fonction, la localisation et les interactions des protéines .

Chimie Médicinale et Développement de Médicaments

Synthèse Organique

Science des Matériaux

Agrochimie

Conception de Pharmacophore

Biologie Chimique

Propriétés

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFUHTLWHHROBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)

ammonium iodide](/img/structure/B2456437.png)

![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)

![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456450.png)